![molecular formula C28H20O8 B2356460 8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one CAS No. 859666-77-6](/img/structure/B2356460.png)

8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

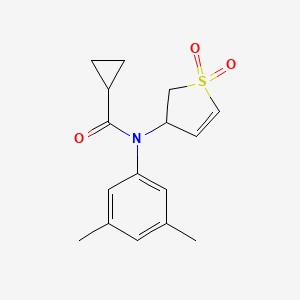

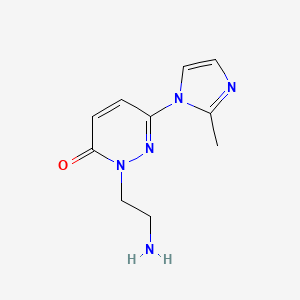

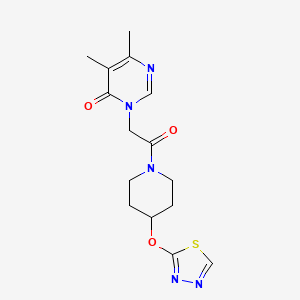

8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is a synthetic derivative of the natural flavonoid, naringenin, which is found in citrus fruits. This compound has been the subject of scientific research due to its potential applications in various fields, such as medicine, agriculture, and food industry.

Applications De Recherche Scientifique

Medicinal Chemistry and Biological Activities

Compounds related to 8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one have been extensively studied for their antimicrobial activities. For instance, derivatives have been synthesized and shown to exhibit significant antibacterial and antifungal activities, highlighting their potential as therapeutic agents against microbial infections (Mandala et al., 2013). These findings are supported by molecular docking studies, suggesting that these compounds could interact effectively with microbial proteins.

Organic Synthesis and Catalysis

The utility of related chromen-2-one compounds in organic synthesis has been demonstrated through their use as intermediates in the synthesis of complex molecules. For example, novel polystyrene-supported catalysts have been developed for the Michael addition, crucial for synthesizing Warfarin and its analogues, showcasing the versatility of chromen-2-one derivatives in facilitating important chemical reactions (Alonzi et al., 2014).

Photochemistry and Material Science

Chromen-2-one derivatives also find applications in photochemistry, where their phototransformation properties have been studied. Such compounds have been used to create exotic tetracyclic scaffolds upon UV irradiation, offering insights into the regioselective photocyclisation and potential applications in material science (Khanna et al., 2015). Additionally, the fluorescence properties of certain chromen-2-one derivatives in different solvents highlight their potential use in developing new sensors and optical materials (Uchiyama et al., 2006).

Mécanisme D'action

Target of Action

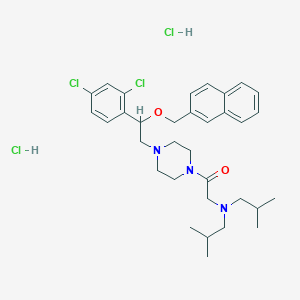

Similar compounds such as chromones have been associated with various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .

Mode of Action

For instance, some chromones have been found to inhibit the activation of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Biochemical Pathways

For instance, they can influence inflammatory responses, which play a significant role in the pathological mechanism of various inflammation-related diseases like cancer, Alzheimer’s disease, diabetes, atherosclerosis, and cardiovascular disorders .

Pharmacokinetics

The molecular weight of similar compounds, such as 7-methoxy-3-(4-methoxyphenyl)-2h-chromen-2-one, is approximately 282291 Da , which suggests that these compounds may have good bioavailability as molecules with a molecular weight below 500 Da are generally well-absorbed .

Result of Action

For instance, some chromones have demonstrated strong in vitro inhibitory effects towards hepatitis B virus .

Propriétés

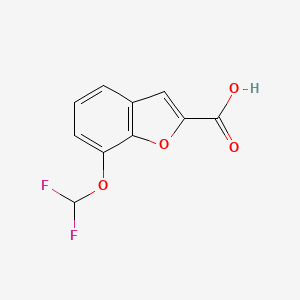

IUPAC Name |

8-methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20O8/c1-32-18-8-6-16(7-9-18)23(29)15-34-19-10-11-20-21(14-26(30)35-25(20)13-19)22-12-17-4-3-5-24(33-2)27(17)36-28(22)31/h3-14H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLQEQLXRRGRQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=C(C(=CC=C5)OC)OC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one | |

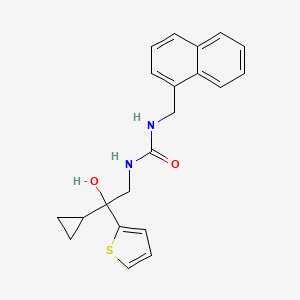

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2356381.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2356386.png)

![6-(3,5-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2356390.png)

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2356393.png)

![N-benzyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2356395.png)

![1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2356396.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2356397.png)